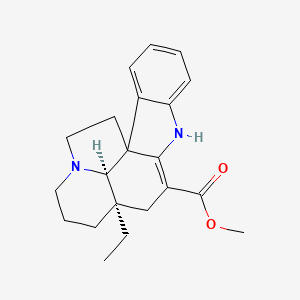

(+-)-Vincadifformine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(+-)-Vincadifformine is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of (±)-Vincadifformine

The total synthesis of (±)-vincadifformine has been achieved through several methods, showcasing its complex structure and the need for advanced synthetic techniques. Notable approaches include:

- Divergent Asymmetric Total Synthesis : This method involves strategic synthetic pathways that yield (±)-vincadifformine alongside other related alkaloids such as (+)-aspidospermidine and (−)-quebrachamine. The synthesis typically employs a series of chemical transformations, including Diels–Alder reactions and intramolecular Michael additions, to construct the complex indole framework .

- Biomimetic Synthesis : Research has demonstrated the feasibility of synthesizing vincadifformine from precursors like tetrahydro-β-carboline via biomimetic pathways, highlighting the potential for environmentally friendly synthesis methods .

Biological Activities

(±)-Vincadifformine exhibits a range of biological activities, making it a compound of interest in pharmacological research:

- Antiplasmodial Activity : Studies have shown that vincadifformine possesses significant antiplasmodial properties against Plasmodium falciparum, the parasite responsible for malaria. In vitro tests indicate that vincadifformine and its semisynthetic derivatives can effectively inhibit the growth of this parasite, suggesting potential as a therapeutic agent for malaria treatment .

- Cytotoxicity : The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Research indicates that vincadifformine demonstrates selective cytotoxicity, which could be harnessed in cancer therapy .

Potential Medical Applications

Given its biological activities, (±)-vincadifformine holds promise for several medical applications:

- Cancer Treatment : The cytotoxic properties of vincadifformine may be utilized in developing new anticancer drugs. Its ability to selectively target cancer cells while sparing normal cells is particularly advantageous in minimizing side effects associated with conventional chemotherapy.

- Malaria Treatment : With increasing resistance to existing antimalarial drugs, vincadifformine's potent antiplasmodial activity offers a potential avenue for new malaria treatments, particularly in areas where drug resistance is prevalent.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of (±)-vincadifformine:

- A 2019 study detailed the synthesis of vincadifformine through a divergent approach that also produced other alkaloids. The researchers reported high yields and outlined the specific steps involved in the synthesis process .

- Another investigation focused on the antiplasmodial activity of vincadifformine, revealing effective inhibition against Plasmodium falciparum with IC50 values indicating strong activity compared to standard antimalarial agents .

Propriétés

Numéro CAS |

18374-17-9 |

|---|---|

Formule moléculaire |

C21H26N2O2 |

Poids moléculaire |

338.4 g/mol |

Nom IUPAC |

methyl (12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate |

InChI |

InChI=1S/C21H26N2O2/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2/h4-5,7-8,19,22H,3,6,9-13H2,1-2H3/t19-,20-,21?/m1/s1 |

Clé InChI |

GIGFIWJRTMBSRP-OSBQEZSISA-N |

SMILES |

CCC12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC |

SMILES isomérique |

CC[C@]12CCCN3[C@H]1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC |

SMILES canonique |

CCC12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC |

Key on ui other cas no. |

18374-17-9 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.